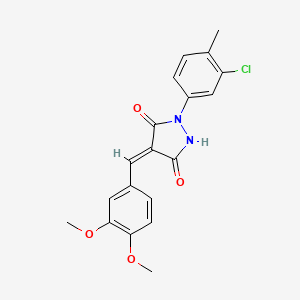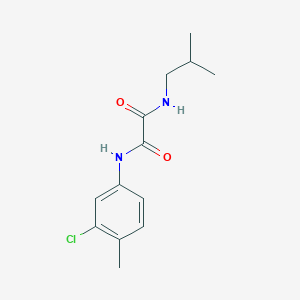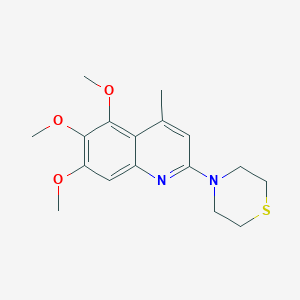![molecular formula C26H28Cl2N2O2 B5194090 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B5194090.png)
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide], also known as TCDCA, is a synthetic compound that has been widely studied for its potential therapeutic applications. TCDCA belongs to the class of compounds known as cyclohexane derivatives and has a unique three-dimensional structure that makes it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] is not fully understood. However, it has been suggested that 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] may inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] has also been shown to modulate the immune system and enhance the activity of natural killer cells.
Biochemical and Physiological Effects:
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of inflammatory cytokines such as TNF-alpha and IL-6. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] has been shown to inhibit the replication of HIV and hepatitis B viruses.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] is also stable under normal laboratory conditions. However, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] has not been extensively studied in vivo, and its safety and efficacy in humans are not known.
Orientations Futures
There are several future directions for the study of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide]. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy in vivo and its safety and toxicity in humans. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] may also be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Finally, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] may be studied for its potential use in drug delivery systems due to its unique three-dimensional structure.
In conclusion, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-tumor, and anti-viral properties and has been studied for its potential use in the treatment of various diseases. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] has several advantages for lab experiments, but its limitations must also be considered. There are several future directions for the study of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide], and further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] involves the reaction of 2-chlorobenzoyl chloride with tricyclo[3.3.1.1~3,7~]decane-1,3-diamine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide]. This synthesis method has been optimized to yield high purity and high yield of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide].
Applications De Recherche Scientifique
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide] has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and hepatitis B.
Propriétés
IUPAC Name |
2-[3-[2-(2-chloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N2O2/c27-19-5-1-3-7-21(19)29-23(31)14-25-10-17-9-18(11-25)13-26(12-17,16-25)15-24(32)30-22-8-4-2-6-20(22)28/h1-8,17-18H,9-16H2,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHRSQSHHALACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4Cl)CC(=O)NC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5194010.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5194018.png)


![3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide](/img/structure/B5194032.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5194051.png)
![3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5194058.png)
![2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5194067.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5194087.png)
![4-methyl-N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5194098.png)

